N-(2-methoxyethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

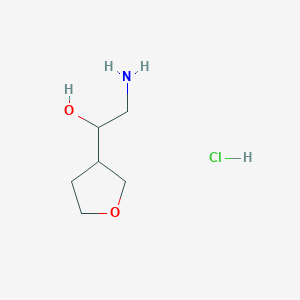

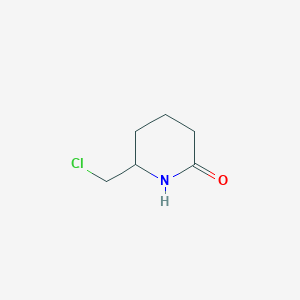

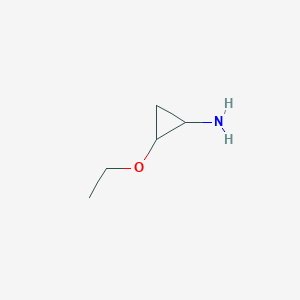

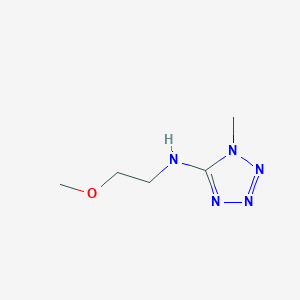

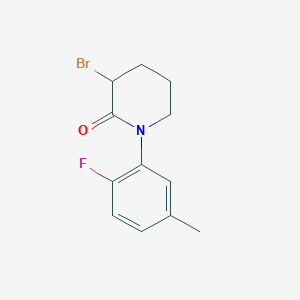

“N-(2-methoxyethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine” is a chemical compound that contains a tetrazole ring, which is a heterocyclic compound consisting of a 5-member ring of four nitrogen atoms and one carbon atom . The compound also contains a methoxyethyl group and a methylamine group attached to the tetrazole ring.

Chemical Reactions Analysis

The reactivity of “N-(2-methoxyethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine” would be influenced by the presence of the tetrazole ring and the methoxyethyl and methylamine groups. Tetrazoles are known to participate in a variety of chemical reactions, including substitution and addition reactions . The methoxyethyl and methylamine groups could also participate in reactions, depending on the conditions.Aplicaciones Científicas De Investigación

-

Poly(N,N-bis(2-methoxyethyl)acrylamide)

- Scientific Field : Polymer Science

- Application Summary : This polymer is thermoresponsive and exhibits a lower critical solution temperature (LCST)–type phase transition . It’s used in the creation of non-ionic water-soluble polymers .

- Methods of Application : The polymer was synthesized by reversible addition fragmentation transfer (RAFT) polymerization . The thermoresponsive behavior in aqueous solution was analyzed via turbidimetry and dynamic light scattering (DLS) .

- Results : The cloud points (CP) increased with increasing molar masses, converging to 46 °C for 1 wt% solutions . This rise is attributed to the polymers’ hydrophobic end groups incorporated via the RAFT agents .

-

Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers

- Scientific Field : Polymer Chemistry

- Application Summary : These polymers are used in the study of thermoresponsive properties .

- Methods of Application : The polymers were prepared using hydrosilylation-promoted group transfer polymerization .

- Results : The homo- and copolymer structures affected the thermoresponsive properties; the cloud point temperature (Tcp) increased by decreasing the degree of polymerization (x) .

- Poly(2-methoxyethyl acrylate)-based Polyurethane

- Scientific Field : Material Science

- Application Summary : This study focuses on the mechanical and thermal properties of a newly synthesized solid poly(2-methoxyethyl acrylate) (PMEA)-based polyurethane (PU) .

- Methods of Application : The PMEA-based PUs with various molecular weights were synthesized by reversible addition–fragmentation chain transfer (RAFT) and polyaddition .

- Results : The study found that the obtained PMEA-based PUs were thermoplastic .

- Poly(2-methoxyethyl acrylate) (PMEA)-based Polyurethane

- Scientific Field : Material Science

- Application Summary : This study focuses on the mechanical and thermal properties of a newly synthesized solid poly(2-methoxyethyl acrylate) (PMEA)-based polyurethane (PU) .

- Methods of Application : The PMEA-based PUs with various molecular weights were synthesized by reversible addition–fragmentation chain transfer (RAFT) and polyaddition .

- Results : The study found that the obtained PMEA-based PUs were thermoplastic .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-methoxyethyl)-1-methyltetrazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N5O/c1-10-5(7-8-9-10)6-3-4-11-2/h3-4H2,1-2H3,(H,6,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPZITKWQOHVAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)NCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B1373607.png)

![4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride](/img/structure/B1373608.png)